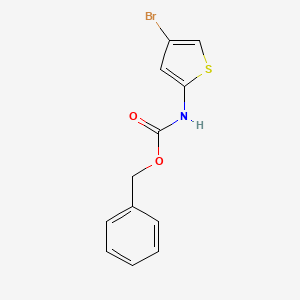

Benzyl N-(4-bromothiophen-2-yl)carbamate

Description

Properties

IUPAC Name |

benzyl N-(4-bromothiophen-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2S/c13-10-6-11(17-8-10)14-12(15)16-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPBUXZXNJRMROJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC(=CS2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-bromothiophene-2-amine Cbz protection derivatives

An In-depth Technical Guide to the Cbz Protection of 4-bromothiophene-2-amine and its Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of carbobenzyloxy (Cbz) protected 4-bromothiophene-2-amine derivatives. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuanced aspects of the Cbz protection reaction, offering not just protocols but also the underlying chemical principles and strategic considerations. We will explore the reaction mechanism, provide a detailed experimental workflow, discuss characterization techniques, and highlight the significance of these compounds as versatile intermediates in medicinal chemistry.

Introduction: The Strategic Importance of Amine Protection

In the intricate landscape of multi-step organic synthesis, particularly in the realm of pharmaceutical development, the selective modification of a single functional group within a complex molecule is a paramount challenge. Amines, being nucleophilic and basic, are often highly reactive and can interfere with desired transformations at other sites. This necessitates the use of "protecting groups," temporary modifications that mask the amine's reactivity, allowing other chemical operations to proceed unhindered.

The carbobenzyloxy (Cbz) group, introduced by Bergmann and Zervas in 1932, remains a cornerstone of amine protection strategy. Its popularity stems from its relative stability to a wide range of reaction conditions and, crucially, its susceptibility to clean removal under specific, non-harsh conditions, typically catalytic hydrogenation.

4-bromothiophene-2-amine is a valuable heterocyclic building block, with the thiophene scaffold being a key structural motif in numerous pharmaceuticals. The bromine atom provides a handle for further functionalization via cross-coupling reactions, while the amine group offers a site for amide bond formation or other derivatizations. The strategic Cbz protection of this amine is therefore a critical first step in many synthetic routes.

The Chemistry of Cbz Protection of 4-bromothiophene-2-amine

The Cbz protection of 4-bromothiophene-2-amine is typically achieved through a nucleophilic acyl substitution reaction with benzyl chloroformate. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Mechanism

The reaction proceeds via a standard nucleophilic acyl substitution pathway. The lone pair of electrons on the nitrogen atom of the 4-bromothiophene-2-amine attacks the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the departure of the chloride leaving group and deprotonation of the nitrogen by a base to yield the Cbz-protected product.

Figure 1: Conceptual workflow of the Cbz protection reaction.

Reagents and Reaction Conditions

The choice of solvent and base is critical for the success of this reaction. A two-phase system, such as dichloromethane (DCM) and water, is often employed, with an inorganic base like sodium bicarbonate or sodium carbonate dissolved in the aqueous phase. This effectively scavenges the HCl byproduct as it is formed, driving the reaction to completion and preventing potential side reactions.

| Parameter | Typical Conditions | Rationale |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Good solubility for the starting material and reagent. |

| Base | Sodium bicarbonate (NaHCO₃), Triethylamine (NEt₃) | Neutralizes the HCl byproduct. |

| Temperature | 0 °C to room temperature | Controls the rate of reaction and minimizes side reactions. |

| Stoichiometry | Slight excess of benzyl chloroformate (1.1-1.2 eq.) | Ensures complete conversion of the starting material. |

Experimental Protocol: A Step-by-Step Guide

The following protocol provides a reliable method for the Cbz protection of 4-bromothiophene-2-amine.

Materials and Equipment

-

4-bromothiophene-2-amine

-

Benzyl chloroformate

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Deionized water

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Reaction Procedure

-

Dissolution: In a round-bottom flask, dissolve 4-bromothiophene-2-amine (1.0 eq.) in dichloromethane.

-

Aqueous Base: In a separate beaker, prepare a saturated aqueous solution of sodium bicarbonate.

-

Reaction Setup: Add the sodium bicarbonate solution to the flask containing the amine solution. Cool the mixture to 0 °C in an ice bath with vigorous stirring.

-

Reagent Addition: Slowly add benzyl chloroformate (1.1 eq.) dropwise to the reaction mixture over a period of 15-20 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2x).

-

Washing: Combine the organic layers and wash with deionized water, followed by brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Figure 2: Experimental workflow for the Cbz protection of 4-bromothiophene-2-amine.

Characterization of the Cbz-Protected Product

Thorough characterization of the final product is essential to confirm its identity and purity. The following techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons of the thiophene and benzyl groups, as well as a singlet for the benzylic CH₂ protons and a broad singlet for the NH proton.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the Cbz group, as well as the aromatic and benzylic carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the product, confirming the successful addition of the Cbz group.

Infrared (IR) Spectroscopy

The IR spectrum will show a characteristic N-H stretching vibration and a strong C=O stretching vibration from the carbamate group.

| Technique | Expected Key Signals |

| ¹H NMR | ~7.4 ppm (m, 5H, Ar-H of benzyl), ~7.0-6.5 ppm (m, 2H, thiophene-H), ~5.2 ppm (s, 2H, CH₂), ~8.0-9.0 ppm (br s, 1H, NH) |

| ¹³C NMR | ~153 ppm (C=O), ~136 ppm (Ar-C), ~128-127 ppm (Ar-CH), ~110-120 ppm (thiophene-C), ~67 ppm (CH₂) |

| IR (cm⁻¹) | ~3300 (N-H stretch), ~1700 (C=O stretch) |

Applications in Medicinal Chemistry

Cbz-protected 4-bromothiophene-2-amine is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The bromine atom can be readily functionalized using palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse substituents. The Cbz group can then be removed under mild conditions to liberate the free amine for further elaboration, such as amide bond formation.

This strategy has been employed in the synthesis of inhibitors of various enzymes, receptor antagonists, and other potential therapeutic agents. The thiophene ring itself is a well-established bioisostere for the phenyl ring, often imparting improved pharmacokinetic properties.

Conclusion

The Cbz protection of 4-bromothiophene-2-amine is a fundamental and enabling transformation in organic synthesis. A thorough understanding of the reaction mechanism, optimization of reaction conditions, and rigorous characterization of the product are essential for the successful application of this methodology. The resulting Cbz-protected derivative serves as a versatile platform for the construction of complex molecular architectures with significant potential in drug discovery and development.

References

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

-

Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

Thiophene-Based Carbamates: Strategic Bioisosterism and Synthetic Protocols

Executive Summary

This technical guide addresses the strategic implementation of thiophene-based carbamate scaffolds in medicinal chemistry. While the benzene-to-thiophene bioisosteric switch is a classical strategy, the incorporation of a carbamate linker introduces specific electronic and metabolic considerations that distinguish these building blocks from their phenyl analogs. This guide analyzes the structural rationale, mitigates metabolic liabilities (specifically S-oxidation), and provides a validated synthetic workflow via the Curtius rearrangement to bypass the instability of aminothiophene intermediates.

Structural Rationale: The Bioisosteric Switch

The replacement of a phenyl ring with a thiophene moiety is not merely a steric exchange; it is an electronic modulation. In the context of carbamates (

Electronic and Geometric Divergence

Thiophene is electron-rich (π-excessive) compared to benzene. The sulfur atom contributes a lone pair to the aromatic sextet, creating a dipole that can engage in specific electrostatic interactions within a binding pocket.

-

Lipophilicity (

): Thiophene analogs generally exhibit lower -

Bond Angles: The

angle in thiophene is -

H-Bonding: The sulfur atom can act as a weak hydrogen bond acceptor, a feature absent in the phenyl ring.

Visualization: Benzene vs. Thiophene Pharmacophore

The following diagram contrasts the physicochemical properties relevant to ligand design.

Caption: Comparative analysis of physicochemical shifts when transitioning from Phenyl to Thienyl scaffolds.

Metabolic Stability & Toxicology: The "Structural Alert"

A critical challenge in deploying thiophene building blocks is their potential to act as "structural alerts" for toxicity.[2] The thiophene ring is susceptible to bioactivation by Cytochrome P450 (CYP450) enzymes, leading to reactive metabolites that can cause hepatotoxicity (e.g., the withdrawal of Tienilic acid).[3][4]

Activation Pathways

Two primary oxidative pathways compete:

-

S-Oxidation: Formation of thiophene S-oxides and S,S-dioxides. These are Michael acceptors that can covalently modify cellular proteins (glutathione trapping).

-

Epoxidation: Oxidation of the C=C double bond, leading to ring opening and reactive dicarbonyl species.

Mitigation Strategies

-

Block Metabolic Hotspots: Substitution at the 2- and 5-positions (adjacent to Sulfur) with electron-withdrawing groups (e.g., Cl, CN) or blocking groups (e.g., Methyl) significantly reduces metabolic liability.

-

Electronic Deactivation: The carbamate nitrogen attached to the ring reduces electron density compared to an alkyl group, potentially stabilizing the ring against oxidation.

Caption: CYP450-mediated bioactivation pathways.[2][3][4] Blocking 2,5-positions shifts flux toward safe excretion.

Synthetic Strategy: The Curtius Rearrangement

Direct reaction of aminothiophenes with chloroformates is often impractical because primary aminothiophenes are notoriously unstable (prone to oxidation and polymerization). The Curtius Rearrangement is the preferred self-validating protocol, converting stable thiophene carboxylic acids directly to carbamates via an isocyanate intermediate.

Why Curtius?

-

Stability: Avoids isolation of the unstable free amine.

-

Safety: Using Diphenylphosphoryl azide (DPPA) avoids the use of toxic phosgene gas.

-

Efficiency: Can be performed as a "one-pot" reaction.[5]

Reaction Workflow

-

Activation: Thiophene carboxylic acid reacts with DPPA to form the acyl azide.

-

Rearrangement: Thermal decomposition releases

to form the Thienyl Isocyanate. -

Trapping: In situ reaction with an alcohol (

) yields the target Carbamate.

Experimental Protocol: One-Pot Synthesis via DPPA

Objective: Synthesis of tert-butyl thiophen-3-ylcarbamate from thiophene-3-carboxylic acid.

Materials

| Reagent | Equivalents | Role |

| Thiophene-3-carboxylic acid | 1.0 | Starting Material |

| Diphenylphosphoryl azide (DPPA) | 1.1 | Azide Source |

| Triethylamine ( | 1.2 | Base |

| tert-Butanol ( | Excess (Solvent/Reagent) | Trapping Agent |

| Toluene | Solvent | Co-solvent (if needed) |

Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar under an inert atmosphere (

or -

Dissolution: Dissolve Thiophene-3-carboxylic acid (1.0 equiv) in anhydrous tert-butanol (0.2 M concentration). If solubility is poor, use a 1:1 mixture of Toluene/t-BuOH.

-

Activation: Add Triethylamine (1.2 equiv) followed by dropwise addition of DPPA (1.1 equiv) at room temperature.

-

Checkpoint: Evolution of gas (

) may be observed.

-

-

Rearrangement: Heat the reaction mixture to reflux (

) for 2–4 hours. -

Monitoring: Monitor by TLC or LC-MS. The disappearance of the acid and appearance of the carbamate peak (

or -

Workup: Cool to room temperature. Concentrate under reduced pressure. Dilute with Ethyl Acetate and wash with 5% citric acid (to remove residual base/DPPA byproducts), saturated

, and brine. -

Purification: Dry over

, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Caption: One-pot Curtius Rearrangement workflow for generating thienyl carbamates.

References

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.

-

Dansette, P. M., et al. (2005). Bioactivation of Thiophene-Containing Drugs by Cytochrome P450.[2][4] Chemical Research in Toxicology, 18(10), 1528–1536.

-

Ghosh, A. K., et al. (2018).[7] The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 13(22), 2351–2373.

-

Pinto, A., et al. (2011). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands. MedChemComm, 2, 309-314.

-

Shioiri, T., et al. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Curtius Rearrangement [organic-chemistry.org]

- 6. Thiophene bioisosteres of spirocyclic σ receptor ligands: relationships between substitution pattern and σ receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives [beilstein-journals.org]

An In-depth Technical Guide to the Isomers of Bromothiophenyl Benzyl Carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thiophene-Containing Scaffolds in Medicinal Chemistry

The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its structural and electronic properties, which can be finely tuned through substitution, make it a versatile building block for designing molecules with a wide range of biological activities.[3][4] Carbamates are another critical functional group in drug design, known for their ability to act as prodrugs, metabolic stabilizers, and pharmacophores in their own right. The combination of a brominated thiophene moiety with a benzyl carbamate functional group presents a class of compounds with significant potential for agrochemical and pharmaceutical applications.[5][6] Understanding the synthesis and characterization of the various isomers of bromothiophenyl benzyl carbamate is therefore of considerable interest to researchers in drug discovery and development.

This guide provides a comprehensive overview of the synthesis, purification, and detailed spectroscopic characterization of the isomers of bromothiophenyl benzyl carbamate. It is designed to serve as a practical resource for scientists, offering not just protocols but also the underlying chemical principles and rationale for the described methodologies.

Isomeric Landscape of Bromothiophenyl Benzyl Carbamate

The isomeric diversity of bromothiophenyl benzyl carbamate arises from the positional variations of the bromine and carbamate substituents on the thiophene ring. The primary isomers of bromothiophenol, the key precursors, are 2-bromothiophenol and 3-bromothiophenol.[6][7] The subsequent attachment of the benzyl carbamate moiety via the sulfur atom leads to a variety of S-thiophenyl benzyl carbamate isomers. The position of the bromine atom significantly influences the electronic properties of the thiophene ring, which in turn affects the synthetic strategy and the spectroscopic signature of the final molecule.

dot graph Isomers { layout=neato; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} dot Figure 1: Potential isomers of bromothiophenyl benzyl carbamate derived from bromothiophenol precursors.

Synthetic Strategies and Methodologies

The synthesis of S-aryl thiocarbamates, such as the isomers of bromothiophenyl benzyl carbamate, typically involves the reaction of a thiophenol with a carbamoylating agent.[8] The choice of synthetic route is dictated by the availability of starting materials and the desired regiochemistry.

Part 1: Synthesis of Precursors

1.1. Synthesis of Bromothiophenol Isomers:

The synthesis of bromothiophenol isomers can be achieved through several established methods, including the reduction of the corresponding bromobenzenesulfonyl chlorides or through diazotization of bromoanilines followed by reaction with a sulfur source.[9][10]

Protocol 1: Synthesis of 2-Bromothiophenol from 2-Bromoaniline

This multi-step procedure involves the diazotization of 2-bromoaniline followed by reaction with potassium ethyl xanthate and subsequent hydrolysis.

-

Step 1: Diazotization of 2-Bromoaniline.

-

Dissolve 2-bromoaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 15-20 minutes.

-

-

Step 2: Xanthate Formation.

-

In a separate flask, dissolve potassium ethyl xanthate in water.

-

Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution with vigorous stirring, maintaining the temperature below 10 °C.

-

A yellow precipitate of the xanthate ester will form. Stir the mixture for an additional 1-2 hours at room temperature.

-

-

Step 3: Hydrolysis to 2-Bromothiophenol.

-

Filter the xanthate ester and wash with cold water.

-

Suspend the crude xanthate ester in a solution of potassium hydroxide in ethanol.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture and pour it into ice water.

-

Acidify the solution with a mineral acid (e.g., HCl) to precipitate the 2-bromothiophenol.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

1.2. Synthesis of Benzyl Carbamate:

Benzyl carbamate is a stable, crystalline solid that can be readily prepared from benzyl chloroformate and ammonia.[5][12][13]

Protocol 2: Preparation of Benzyl Carbamate

-

In a well-ventilated fume hood, add benzyl chloroformate dropwise to a stirred, ice-cold concentrated aqueous solution of ammonia.

-

Continue stirring for 1-2 hours at 0-5 °C.

-

Collect the resulting white precipitate by filtration.

-

Wash the solid with cold water and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure benzyl carbamate.[5][14]

Part 2: Synthesis of Bromothiophenyl Benzyl Carbamate Isomers

The formation of the S-thiophenyl carbamate bond can be achieved by reacting the sodium salt of the bromothiophenol with benzyl isocyanate or by a coupling reaction with benzyl carbamate itself under appropriate conditions. A more direct and common approach involves the reaction of the thiophenol with benzyl chloroformate in the presence of a base to form a thiocarbonate intermediate, which is then reacted with ammonia or an amine. A more streamlined approach is the direct reaction with a pre-formed carbamoylating agent.

Protocol 3: General Synthesis of S-(Bromothienyl) Benzylcarbamate

This procedure is based on the reaction of a thiophenol with benzyl isocyanate, a common method for forming thiocarbamates.

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired bromothiophenol isomer in a dry, aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.1 equivalents), to the solution and stir for 10-15 minutes at room temperature.

-

Slowly add benzyl isocyanate (1.0 equivalent) to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours at room temperature.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} dot Figure 2: General workflow for the synthesis of S-(Bromothienyl) Benzylcarbamate.

Spectroscopic Characterization of Isomers

The unambiguous identification of the different isomers of bromothiophenyl benzyl carbamate relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the substitution pattern on the thiophene ring.[15][16]

¹H NMR Spectroscopy:

The chemical shifts and coupling constants of the thiophene ring protons are highly diagnostic.

-

Chemical Shifts: The protons on the thiophene ring typically resonate in the aromatic region (δ 6.5-8.0 ppm). The position of the bromine atom and the carbamate group will influence the electronic environment and thus the chemical shifts of the remaining protons. Protons adjacent to the sulfur atom (α-protons) generally appear at a lower field than β-protons.

-

Coupling Constants: The coupling constants between adjacent protons on the thiophene ring (³JHH) are typically in the range of 3-6 Hz. Long-range couplings (⁴JHH and ⁵JHH) are also often observed and can be useful for structural assignment.

¹³C NMR Spectroscopy:

The chemical shifts of the carbon atoms in the thiophene ring provide direct information about the substitution pattern.

-

Chemical Shifts: The carbon atoms of the thiophene ring typically resonate between δ 110-150 ppm. Carbons directly attached to the bromine atom will be significantly shielded, appearing at a higher field (lower ppm value).[17][18] The carbon attached to the sulfur of the thiocarbamate will be deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Bromothiophenyl Benzyl Carbamate Isomers

| Isomer | Thiophene Ring Protons (δ, ppm) | Thiophene Ring Carbons (δ, ppm) |

| S-(2-Bromothien-3-yl) | Two doublets | C2 (Br): ~110-115, C3 (S): ~135-140, C4: ~125-130, C5: ~120-125 |

| S-(3-Bromothien-2-yl) | Two doublets | C2 (S): ~140-145, C3 (Br): ~115-120, C4: ~125-130, C5: ~120-125 |

| S-(4-Bromothien-2-yl) | One singlet, one doublet | C2 (S): ~140-145, C3: ~120-125, C4 (Br): ~115-120, C5: ~125-130 |

| S-(4-Bromothien-3-yl) | One singlet, one doublet | C2: ~125-130, C3 (S): ~135-140, C4 (Br): ~115-120, C5: ~120-125 |

| S-(5-Bromothien-2-yl) | Two doublets | C2 (S): ~140-145, C3: ~120-125, C4: ~125-130, C5 (Br): ~110-115 |

Note: These are predicted ranges and actual values may vary depending on the solvent and other factors.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.[19][20]

-

N-H Stretch: A characteristic absorption for the N-H group of the carbamate will be observed in the range of 3200-3400 cm⁻¹.[13][21]

-

C=O Stretch: A strong absorption for the carbonyl group of the carbamate will be present in the region of 1680-1720 cm⁻¹.

-

C-S Stretch: The C-S stretching vibration of the thiophene ring typically appears in the fingerprint region, around 600-800 cm⁻¹.

-

Thiophene Ring Vibrations: Characteristic absorptions for the thiophene ring C-H and C=C stretching and bending vibrations will be observed in the regions of 3100-3000 cm⁻¹, 1600-1400 cm⁻¹, and 900-700 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can aid in structural confirmation.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the specific isomer. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 peaks with approximately equal intensity).

-

Fragmentation Pattern: Common fragmentation pathways for S-aryl thiocarbamates include cleavage of the C-S bond and the carbamate group.[2][9][20] Key fragments to expect include:

-

Loss of the benzyl group ([M - C₇H₇]⁺)

-

Loss of the benzyloxy group ([M - OC₇H₇]⁺)

-

Formation of the bromothiophenyl radical cation

-

Formation of the benzyl carbamoyl cation

-

dot graph MS_Fragmentation { node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} dot Figure 3: Expected major fragmentation pathways for bromothiophenyl benzyl carbamate in mass spectrometry.

Conclusion

The isomers of bromothiophenyl benzyl carbamate represent a class of compounds with considerable potential in the fields of medicinal and agricultural chemistry. This guide has provided a detailed framework for their synthesis, purification, and characterization. By understanding the principles of regioselective synthesis and the nuances of spectroscopic analysis, researchers can confidently prepare and identify these valuable molecules for further investigation. The provided protocols and data serve as a solid foundation for the exploration of this and related chemical spaces, ultimately contributing to the discovery of new and effective therapeutic and agrochemical agents.

References

-

Chem-Station Int. Ed. (n.d.). synthesis of thiophenol from phenol. Chem-Station. [Link]

-

Guo, X., et al. (2018). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. National Institutes of Health. [Link]

-

Perjessy, A., et al. (1972). Infrared spectra and transmission of electronic effects in substituted phenyl N,N-dimethylcarbamates and S-phenyl N,N-dimethylthiocarbamates. The Journal of Organic Chemistry, 37(22), 3552-3556. [Link]

- Laufer, R. J. (1969). U.S. Patent No. 3,461,168. Washington, DC: U.S.

-

Lin, C. H., et al. (2011). Simultaneous quantification of carbamate insecticides in human plasma by liquid chromatography/tandem mass spectrometry. Journal of Chromatography B, 879(23), 2343-2350. [Link]

-

Parida, S. K., et al. (2021). Multicomponent Synthesis of Biologically Relevant S-Aryl Dithiocarbamates Using Diaryliodonium Salts. Organic Letters, 23(16), 6442-6447. [Link]

-

Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Royal Society of Chemistry. [Link]

-

Sreekanth, S., & Sivasankar, B. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 6(4), 1-10. [Link]

-

Tabata, S., & Yoshida, S. (2024). Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents. Organic Letters. [Link]

-

Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Organic Chemistry Portal. [Link]

-

Wikipedia. (n.d.). Thiophenol. Wikipedia. [Link]

-

Wikipedia. (n.d.). 4-Bromothiophenol. Wikipedia. [Link]

-

Organic Syntheses. (n.d.). thiophenol. Organic Syntheses. [Link]

-

Takahashi, K., Sone, T., & Fujieda, K. (1975). 13C NMR spectra of thiophenes. III—Bromothiophenes. Journal of the Chemical Society, Perkin Transactions 2, (7), 790-794. [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. ResearchGate. [Link]

-

Wang, X., et al. (2011). Fragmentation patterns of novel dithiocarbamate derivatives with pharmaceutical activity under electrospray ionization tandem mass spectrometry conditions. Rapid Communications in Mass Spectrometry, 25(2), 349-354. [Link]

-

Hugo, V., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Computational Chemistry, 7(1), 1-26. [Link]

-

Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629. [Link]

-

ChemBK. (2024). 3-Bromothiophenol. ChemBK. [Link]

-

Castro, M. A., et al. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molbank, 2025(4), M1234. [Link]

-

ResearchGate. (n.d.). Visible-light driven synthesis of S-aryl thiocarbamates. ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information Benzyl Thioethers Formation Merging Copper Catalysis. Royal Society of Chemistry. [Link]

-

VPL. (n.d.). Thiophene (C4H4S). VPL. [Link]

-

Martínez-Alvarez, R., et al. (2002). Mass Spectrometry Study of Acylthioureas and Acylthiocarbamates. European Journal of Mass Spectrometry, 8(5), 367-374. [Link]

-

NIST. (n.d.). Benzylcarbamate. NIST WebBook. [Link]

-

Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Royal Society of Chemistry. [Link]

-

Wang, Z., et al. (2012). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 17(12), 14659-14670. [Link]

-

PubChem. (n.d.). phenyl N-benzylcarbamate. PubChem. [Link]

-

ResearchGate. (n.d.). Highly efficient synthesis of alkyl and aryl primary thiocarbamates and dithiocarbamates under metal- and solvent-free conditions. ResearchGate. [Link]

-

Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

StudySmarter. (2023). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. StudySmarter. [Link]

-

SpectraBase. (n.d.). 2,5-Dibromothiophene - Optional[13C NMR] - Spectrum. SpectraBase. [Link]

-

PubChem. (n.d.). Benzyl carbamate. PubChem. [Link]

-

The Organic Chemistry Tutor. (2023, January 14). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. [Link]

-

Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link]

-

Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Wikipedia. (n.d.). Benzyl carbamate. Wikipedia. [Link]

Sources

- 1. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct aryl ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00018D [pubs.rsc.org]

- 2. Mass spectral studies on aryl-substituted N-carbamoyl/N-thiocarbamoyl narcotine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2007066845A1 - Process for preparation of thiophenol derivatives - Google Patents [patents.google.com]

- 4. Comparative study on the IR spectra of some transition metal dithiocarbamates – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. mdpi.com [mdpi.com]

- 6. Regioselective synthesis of C3 alkylated and arylated benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The analysis of thiocarbamides by gas chromatography/negative-ion chemical-ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US3461168A - Synthesis of bromothiophenols - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 4-Bromothiophenol - Wikipedia [en.wikipedia.org]

- 13. rsc.org [rsc.org]

- 14. Identification of the primary targets of carbamylation in bovine lens proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. IR Absorption Table [webspectra.chem.ucla.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. scispace.com [scispace.com]

- 19. PubChemLite - Benzyl n-(4-bromothiophen-3-yl)carbamate (C12H10BrNO2S) [pubchemlite.lcsb.uni.lu]

- 20. ETHYL N-ETHYLCARBAMATE(623-78-9) 1H NMR spectrum [chemicalbook.com]

- 21. Simultaneous quantification of carbamate insecticides in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Reaction of benzyl chloroformate with 2-amino-4-bromothiophene

Application Note: Chemoselective

Executive Summary

Topic: Synthesis of benzyl (4-bromothiophen-2-yl)carbamate via the reaction of benzyl chloroformate (Cbz-Cl) with 2-amino-4-bromothiophene.

Context: The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for aniline in kinase inhibitors and anti-inflammatory agents. However, the high instability of the free base (2-amino-4-bromothiophene) presents a significant synthetic challenge. It is prone to rapid oxidative decomposition and dimerization (Gewald-type side reactions) upon exposure to air or neutral/acidic conditions.

Objective: This guide details a robust, self-validating protocol for the

Strategic Analysis: The Chemical Challenge

Before executing the protocol, it is critical to understand the competing factors governing this transformation.

Substrate Instability vs. Nucleophilicity

-

The Instability Trap: Unlike standard anilines, 2-aminothiophenes are electron-rich heterocycles that are highly susceptible to oxidation. The free amine species exists in equilibrium with its imino-tautomer, leading to rapid dimerization. Crucial Rule: Never isolate the free base. Always store the starting material as a salt (e.g., Hydrochloride or Hexachlorostannate) and liberate it in situ.

-

Electronic Deactivation: The bromine atom at the 4-position exerts an inductive electron-withdrawing effect (-I), reducing the nucleophilicity of the amino group. This necessitates a strong electrophile (Cbz-Cl) and an efficient base catalyst (Pyridine) to drive the reaction to completion before the substrate decomposes.

Reaction Pathway Visualization

Figure 1: The kinetic competition between acylation (Path A) and decomposition (Path B). Success depends on minimizing the lifetime of the "Transient Free Base" node.

Detailed Experimental Protocol

Method: Low-Temperature Pyridine-Mediated Acylation (Schotten-Baumann Modified).

Reagents & Stoichiometry[1][2][3]

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |

| 2-Amino-4-bromothiophene HCl | 214.51 | 1.0 | Substrate (Salt form) |

| Benzyl Chloroformate (Cbz-Cl) | 170.59 | 1.2 | Electrophile |

| Pyridine | 79.10 | 3.0 | Base/Solvent/Catalyst |

| Dichloromethane (DCM) | - | [0.2 M] | Solvent (Anhydrous) |

Step-by-Step Procedure

Step 1: System Preparation

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Safety Note: Cbz-Cl is a lachrymator.[4] Perform all operations in a well-ventilated fume hood.

Step 2: Suspension and Cooling

-

Charge the flask with 2-Amino-4-bromothiophene HCl (1.0 equiv).

-

Add anhydrous DCM to achieve a concentration of 0.2 M.

-

Observation: The salt will likely remain as a suspension. This is normal.

-

Cool the mixture to 0 °C using an ice/water bath.

Step 3: In Situ Neutralization (The Critical Step)

-

Add Pyridine (3.0 equiv) dropwise over 5 minutes.

-

Mechanism:[5][6] The pyridine neutralizes the HCl, liberating the free amine.

-

Checkpoint: The suspension may clear slightly or change color (often darkening). Proceed immediately to Step 4 to prevent decomposition.

Step 4: Electrophile Addition

-

Add Benzyl Chloroformate (Cbz-Cl) (1.2 equiv) dropwise via syringe over 10–15 minutes.

-

Why? Exotherms can accelerate the "Gewald" dimerization side reaction.

Step 5: Reaction Maintenance

-

Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature (RT) over 2 hours.

-

Monitoring: Check reaction progress via TLC (eluent: 20% EtOAc/Hexanes). The starting material spot (low R_f, stains with ninhydrin/vanillin) should disappear.

Step 6: Workup

-

Dilute the reaction mixture with DCM.

-

Acid Wash: Wash with 1N HCl (

vol) to remove excess pyridine. Note: The product is stable to brief acid exposure, but do not prolong this step. -

Basic Wash: Wash with saturated NaHCO

solution to remove any hydrolyzed Cbz-OH (benzyl alcohol/CO2 byproducts). -

Dry: Wash with brine, dry over anhydrous Na

SO

Step 7: Purification

-

Purify via flash column chromatography (SiO

). -

Gradient: 0%

20% EtOAc in Hexanes. -

Product Appearance: Typically an off-white to pale yellow solid.

Quantitative Data & Expectations

The following data represents typical ranges observed for Cbz-protection of electron-deficient heteroaromatic amines.

| Parameter | Expected Range | Notes |

| Yield | 65% – 85% | Lower yields often result from "old" starting material salts. |

| Purity (HPLC) | >95% | After column chromatography. |

| Appearance | White/Pale Solid | Dark oil indicates decomposition of the thiophene ring. |

| Stability | High | The Cbz-protected product is stable at RT for months. |

Self-Validating NMR Signals ( H NMR, CDCl )

- 7.30–7.40 (m, 5H): Benzyl aromatic protons (diagnostic of Cbz group).

-

5.20 (s, 2H): Benzyl benzylic -CH

- 6.80–7.10 (s, 1H): Broad singlet for N-H carbamate.

-

Thiophenes: Two doublets or singlets (depending on resolution) in the aromatic region (

6.0–7.0 range), distinct from the phenyl ring.

Troubleshooting & Optimization

Issue: Low Yield / Dark Reaction Mixture

-

Cause: Decomposition of the free base before acylation.

-

Solution: Ensure the Cbz-Cl is added immediately after the pyridine. Do not let the free base stir alone. Alternatively, add the Pyridine and Cbz-Cl simultaneously (concurrent addition).

Issue: Incomplete Conversion

-

Cause: Low nucleophilicity of the 4-bromo-2-aminothiophene.

-

Solution: Add a catalyst such as DMAP (4-dimethylaminopyridine) (0.1 equiv). However, be cautious as DMAP can also catalyze hydrolysis of Cbz-Cl.

Issue: Solidification/Stirring Issues

-

Cause: Precipitation of Pyridine-HCl salts.

-

Solution: Add more DCM. The reaction works best in dilute conditions (0.1 M - 0.2 M).

Workflow Visualization

Figure 2: Operational workflow emphasizing the critical timing between neutralization and acylation.

References

- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for Cbz protection conditions and stability).

- Gewald, K.; Schinke, E.; Böttcher, H.Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.Chem. Ber.1966, 99, 94–100. (Foundational text on the synthesis and instability of 2-aminothiophenes).

-

Organic Syntheses. Benzyl Chloroformate. Org.[2][7][8] Synth.1943 , Coll. Vol. 2, 163. Link (Preparation and general reactivity of the reagent).

-

BenchChem. Protocol 1: Classical Schotten-Baumann Conditions for N-Cbz Protection.Link (General protocols for Cbz protection).

- Sabnis, R. W.2-Aminothiophenes: A Privileged Scaffold in Drug Discovery.Elsevier, 2016.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Benzyl Chloroformate [commonorganicchemistry.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Benzyl carbamate - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Buchwald-Hartwig Amination of Bromothiophene Carbamates

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The Strategic Importance of Thiophene Amines in Drug Discovery

Thiophene rings are privileged structures in medicinal chemistry, appearing in a wide array of approved pharmaceuticals and clinical candidates. Their isosteric relationship with benzene rings, coupled with unique electronic properties and metabolic profiles, makes them attractive scaffolds for drug design. The introduction of an amino group onto the thiophene nucleus opens up a vast chemical space for further functionalization, enabling the synthesis of diverse compound libraries for screening and lead optimization.

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, offering a significant advantage over traditional methods that often require harsh conditions and exhibit limited functional group tolerance. This palladium-catalyzed cross-coupling reaction provides a direct and efficient route to synthesize aryl and heteroaryl amines. This guide focuses on the application of the Buchwald-Hartwig amination to a specific and valuable substrate class: bromothiophene carbamates. The carbamate protecting group offers a convenient handle for subsequent deprotection to reveal the primary or secondary amine, or it can be a stable functional group within the final molecule.

This document provides a comprehensive overview of the mechanistic considerations, key reaction parameters, a detailed experimental protocol, and troubleshooting advice for the successful Buchwald-Hartwig amination of bromothiophene carbamates, tailored for researchers in synthetic organic chemistry and drug development.

Mechanistic Insights: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for rational optimization of reaction conditions.

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromothiophene carbamate to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

Experimental Considerations and Optimization

The success of the Buchwald-Hartwig amination of bromothiophene carbamates hinges on the careful selection of the palladium source, ligand, base, and solvent.

Palladium Precatalysts

While various palladium sources can be used, modern palladacycle precatalysts (e.g., G3 or G4) are often preferred over traditional sources like Pd(OAc)₂ because they tend to form the active LPd(0) catalyst more cleanly and efficiently.

Ligand Selection

The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For electron-rich heteroaryl halides like bromothiophenes, bulky, electron-rich biaryl phosphine ligands are generally effective.

| Ligand | Amine Type | Key Characteristics |

| BrettPhos | Primary amines | Highly effective for primary amines, can offer selectivity towards monoarylation. |

| RuPhos | Secondary amines | A good choice for coupling with secondary amines. |

| tBuBrettPhos | Challenging amines | Useful for more difficult couplings, including some heteroaryl amines. |

| XPhos | General purpose | A versatile ligand with broad applicability. |

Base Selection

A strong, non-nucleophilic base is required to deprotonate the amine. The choice of base can be critical, especially if the carbamate or other functional groups on the molecule are base-sensitive.

| Base | pKaH | Advantages | Disadvantages |

| NaOtBu | ~19 | Promotes high reaction rates and allows for lower catalyst loadings. | Incompatible with many base-sensitive functional groups like esters. |

| KOtBu | ~19 | Similar to NaOtBu. | Also incompatible with many base-sensitive functional groups. |

| LHMDS | ~26 | Useful for substrates with protic functional groups and for reactions at lower temperatures. | The solid is air-sensitive. |

| Cs₂CO₃ | ~10 | Offers excellent functional group tolerance. | Can be expensive and may require higher catalyst loadings or longer reaction times. |

| K₃PO₄ | ~12.3 | Good functional group tolerance and is cost-effective. | May necessitate higher catalyst loadings and longer reaction times. |

For bromothiophene carbamates, starting with a strong base like NaOtBu or KOtBu is a reasonable approach, but if substrate decomposition is observed, switching to a weaker base like Cs₂CO₃ or K₃PO₄ is recommended.

Solvent Choice

Anhydrous, degassed solvents are essential to prevent catalyst deactivation. Toluene and THF are commonly used solvents for Buchwald-Hartwig aminations.

| Solvent | Boiling Point (°C) | Notes |

| Toluene | 111 | Good for a wide range of substrates and is often the solvent of choice for higher temperature reactions. |

| THF | 66 | Useful for reactions that proceed at milder temperatures. |

| Dioxane | 101 | Another common solvent, but its higher boiling point should be considered for sensitive substrates. |

Detailed Experimental Protocol

This protocol provides a general starting point for the Buchwald-Hartwig amination of a bromothiophene carbamate. Optimization may be required for specific substrates.

Figure 2: A step-by-step workflow for the Buchwald-Hartwig amination.

Materials:

-

Bromothiophene carbamate (1.0 mmol, 1.0 equiv)

-

Amine (1.2 mmol, 1.2 equiv)

-

Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

-

Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

-

Anhydrous, degassed toluene (5 mL)

-

Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a glovebox, add the bromothiophene carbamate, palladium precatalyst, and base to the oven-dried Schlenk tube. If a glovebox is not available, add the solids to the tube and then purge with an inert gas for 5-10 minutes.

-

Solvent and Reagent Addition: Add the anhydrous, degassed toluene via syringe. Then, add the amine via syringe. If the amine is a solid, it can be added with the other solids in step 1.

-

Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst.

Application Note: Preparation of 2-Amino-4-Bromothiophene Hydrochloride from Carbamates

Abstract

This application note details the synthesis of 2-amino-4-bromothiophene hydrochloride via the acid-mediated deprotection of tert-butyl (4-bromothiophen-2-yl)carbamate. Unlike robust aniline derivatives, 2-aminothiophenes are inherently unstable as free bases, prone to rapid oxidative dimerization and polymerization upon exposure to air or basic conditions. This protocol utilizes a controlled anhydrous HCl/1,4-dioxane system to cleave the Boc protecting group and directly precipitate the amine as a stable hydrochloride salt, bypassing the isolation of the labile free base.

Introduction & Chemical Strategy

The Stability Challenge

In medicinal chemistry, 2-aminothiophenes are valuable bioisosteres of anilines, frequently appearing in kinase inhibitors and GPCR ligands. However, their utility is often limited by their chemical instability. The electron-rich thiophene ring renders the C5 position highly nucleophilic, leading to self-reaction (oxidative coupling) when the amine is free (unprotonated).

Critical Rule: Never neutralize the salt form of 2-amino-4-bromothiophene to the free base unless immediately reacting it in situ.

Synthetic Route Selection

The preferred precursor is the Boc-protected carbamate (tert-butyl (4-bromothiophen-2-yl)carbamate). This intermediate is typically generated via a Curtius rearrangement of 4-bromo-2-thiophenecarboxylic acid, trapping the isocyanate with tert-butanol.

The deprotection strategy employs 4M HCl in 1,4-dioxane . This reagent choice is strategic:

-

Anhydrous Conditions: Prevents hydrolysis of the thiophene ring or side reactions.

-

Direct Precipitation: The hydrochloride salt is often insoluble in dioxane/ether mixtures, allowing for filtration rather than aqueous workup (which risks pH excursions).

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |

| tert-butyl (4-bromothiophen-2-yl)carbamate | 278.17 | 1.0 | Starting Material |

| 4.0 M HCl in 1,4-Dioxane | 36.46 (HCl) | 10-15 | Acid/Reagent |

| Diethyl Ether (or MTBE) | 74.12 | N/A | Anti-solvent |

| Dichloromethane (DCM) | 84.93 | N/A | Dissolution Solvent |

Step-by-Step Methodology

Step 1: Dissolution

-

Weigh 1.0 g (3.6 mmol) of tert-butyl (4-bromothiophen-2-yl)carbamate into a dry 50 mL round-bottom flask (RBF).

-

Add 5 mL of anhydrous DCM or 1,4-dioxane to dissolve the solid.

-

Note: A minimal amount of DCM helps solubility if the carbamate is lipophilic, but pure dioxane is preferred if solubility permits.

-

Step 2: Acidolysis (Deprotection)

-

Cool the solution to 0°C using an ice/water bath.

-

Add 10 mL (40 mmol, ~11 equiv) of 4M HCl in 1,4-dioxane dropwise over 5 minutes.

-

Observation: Gas evolution (isobutylene/CO₂) will occur. A precipitate may begin to form immediately.

-

-

Remove the ice bath and allow the reaction to stir at Room Temperature (20-25°C) for 2 to 4 hours .

Step 3: Monitoring

-

TLC Check: Use 20% EtOAc in Hexanes. The starting material (

) should disappear. The product (salt) will stay at the baseline.-

Pro-Tip: Do not use standard amine stains (ninhydrin) as they may not show the salt clearly or may decompose it. UV visualization is sufficient.

-

Step 4: Isolation (The "Salt Crash")

-

Once conversion is complete, dilute the reaction mixture with 20 mL of Diethyl Ether (or MTBE). This maximizes precipitation of the hydrochloride salt.

-

Stir for 10 minutes to ensure a uniform slurry.

-

Filtration: Filter the solids rapidly using a sintered glass funnel or Buchner funnel under inert gas (Nitrogen/Argon) blanket if possible.

-

Wash: Wash the filter cake with

mL of cold Diethyl Ether to remove residual acid and Boc byproducts.

Step 5: Drying & Storage

-

Dry the solid under high vacuum at RT for 4 hours.

-

Warning: Do not heat above 40°C.

-

-

Product: Off-white to pale pink solid.

-

Yield Expectation: 85-95%.

-

Storage: Store at -20°C under Argon. Darkens (oxidizes) over time if exposed to moisture/air.

-

Process Visualization

Reaction Workflow

The following diagram illustrates the critical path from carbamate to stable salt.

Figure 1: Workflow for the acid-mediated deprotection and isolation of 2-amino-4-bromothiophene HCl.

Troubleshooting Logic

Use this decision tree if yields are low or product quality is poor.

Figure 2: Troubleshooting decision matrix for common deprotection failures.

Quality Control & Characterization

| Test | Expected Result | Notes |

| Appearance | Off-white to pale pink powder | Dark brown/black indicates decomposition (free base formation). |

| 1H NMR (DMSO-d6) | The ammonium protons are distinct. Thiophene protons shift slightly downfield compared to Boc-SM. | |

| LCMS | [M+H]+ corresponds to free amine mass | Note: The salt dissociates in the LCMS mobile phase; you will see the mass of the free base. |

| Chloride Content | ~1.0 eq (Titration) | Optional: Silver nitrate titration to confirm mono-HCl salt. |

Safety & Handling

-

HCl in Dioxane: Corrosive and fuming. Handle in a fume hood.

-

Thiophenes: Many halothiophenes are skin sensitizers. Wear nitrile gloves and long sleeves.

-

Waste: Dispose of acidic filtrates in the dedicated halogenated organic waste stream.

References

-

General Boc Deprotection Protocol: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

-

Curtius Rearrangement for Aminothiophenes: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205.

-

Stability of Aminothiophenes: Sabnis, R. W., et al. (1999). 2-Aminothiophenes and their derivatives. Journal of Heterocyclic Chemistry, 36(2), 333-345.

-

Patent Reference (Analogous Chemistry): PCT Int. Appl. (2008). WO 2008/011111. Preparation of thiophene derivatives as kinase inhibitors. (Demonstrates the use of HCl/Dioxane for thiophene-amine salts).

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility & Stability of Thiophene Carbamates

Topic: Troubleshooting Solubility and Stability Issues of Thiophene Carbamates in DMSO and Methanol Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Content Type: Technical Guide & FAQ

Introduction: The "Thiophene-Carbamate" Paradox

Thiophene carbamates represent a unique challenge in medicinal chemistry. The thiophene ring is electron-rich, planar, and highly lipophilic, driving strong

However, this combination often leads to a "solubility paradox":

-

In DMSO: The compound dissolves initially but precipitates upon storage or dilution due to hygroscopicity-driven aggregation.

-

In Methanol: The compound appears soluble but may undergo silent chemical degradation (transesterification), leading to false-negative biological data.

This guide provides a root-cause analysis and actionable protocols to resolve these specific issues.

Diagnostic Q&A: Troubleshooting & Root Cause Analysis

Q1: My compound dissolved in DMSO yesterday, but today I see a fine precipitate. What happened?

Diagnosis: Moisture-Induced Aggregation (The "Crash-Out" Effect). DMSO is highly hygroscopic. It can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left uncapped.

-

Mechanism: Thiophene carbamates are hydrophobic. As DMSO absorbs atmospheric water, the solvent's polarity index shifts. The water acts as an "anti-solvent," forcing the hydrophobic thiophene rings to stack and precipitate.

-

Immediate Fix: Do not heat blindly. Centrifuge the sample.[1][2] If a pellet forms, redissolve in fresh, anhydrous DMSO under Argon.

Q2: I used Methanol to improve solubility, but my LC-MS shows a new peak with a mass shift of -X or +Y. Is it an impurity?

Diagnosis: Solvolysis / Transesterification. Carbamates are susceptible to nucleophilic attack by primary alcohols like methanol, especially if the thiophene ring bears electron-withdrawing groups (making the carbamate carbonyl more electrophilic).

-

The Shift: You are likely observing the conversion of your Thiophene-Carbamate to Methyl-Carbamate (exchanging your R-group for a Methyl group).

-

Rule of Thumb: Avoid methanol for storage. Use Acetonitrile (ACN) or Isopropanol (IPA) if a protic solvent is strictly necessary, as secondary alcohols are sterically less reactive.

Q3: Can I use sonication to redissolve the precipitate?

Diagnosis: Proceed with Caution (Heat Generation).

Ultrasonication generates local hotspots (

-

Protocol: Sonicate in bursts (5 seconds ON, 10 seconds OFF) using a water bath containing ice. If the solution turns yellow/orange, degradation has occurred.

Visual Troubleshooting Workflows

Diagram 1: Solubility & Stability Decision Tree

This workflow guides you through the logic of distinguishing between physical insolubility and chemical instability.

Caption: Decision tree for diagnosing solubility vs. stability issues in DMSO and Methanol.

Technical Protocols

Protocol A: Preparation of High-Stability Stock Solutions (DMSO)

Objective: To prepare a 10 mM stock solution that resists precipitation and degradation.

-

Vial Selection: Use amber glass vials (borosilicate) with Teflon-lined caps. Never use polystyrene.

-

Solvent Quality: Use Anhydrous DMSO (≥99.9%, water <50 ppm).

-

Tip: Buy DMSO in septum-sealed bottles and withdraw via syringe/needle to prevent atmospheric exposure.

-

-

Dissolution Step:

-

Weigh compound.[3]

-

Add DMSO to 80% of final volume.

-

Vortex for 30 seconds.

-

If particles remain, Sonicate (water bath, <30°C) for 3 x 10-second cycles.

-

-

QC Check: Inspect against a light source. The solution must be free of "schlieren" lines (swirls indicating density differences/incomplete mixing).

-

Storage: Blanket with Argon or Nitrogen gas before capping. Store at -20°C.

-

Critical: Thaw completely at Room Temperature (RT) and vortex before use. Do not open cold vials (condenses water immediately).

-

Protocol B: The "Co-Solvent Rescue" (For Biological Assays)

Objective: To dilute a DMSO stock into aqueous buffer without precipitation.

If your thiophene carbamate crashes out when added to media/buffer:

| Step | Action | Rationale |

| 1 | Predilution | Dilute DMSO stock 1:10 into PEG-400 or Propylene Glycol . |

| 2 | Surfactant | Add Tween-80 (0.05% final conc.) to the aqueous buffer. |

| 3 | Mixing | Add compound solution to buffer dropwise while vortexing. |

Mechanism of Failure: Methanolysis

Understanding the chemical instability in methanol is crucial for data integrity.

Caption: Simplified mechanism of carbamate transesterification in methanol.

Key Insight: This reaction is often catalyzed by trace acids or bases found in non-HPLC grade solvents. Always use HPLC-grade or LC-MS grade solvents.

References

-

Di, L., & Kerns, E. H. (2006). In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds. Current Medicinal Chemistry. Link

-

BenchChem Technical Support. (2025). Troubleshooting compound precipitation in DMSO stock solutions. Link

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Link

-

Way, L. (2014). Can we predict compound precipitation in DMSO stocks? Sussex Drug Discovery Centre. Link

- Balakin, K. V., et al. (2006). Comprehensive Computational Assessment of ADME Properties using Mapping Techniques. Current Medicinal Chemistry.

Sources

Catalysis Optimization Center: Minimizing Debromination in Pd-Coupling

Technical Support & Troubleshooting Hub

Status: Operational Operator: Senior Application Scientist Topic: Hydrodehalogenation (Debromination) Mitigation Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Diagnostic Hub: The Mechanistic "Fork in the Road"

Welcome to the support center. If you are seeing the replacement of your bromine/halogen atom with a hydrogen atom (Ar-Br

To fix this, you must understand that your reaction is a competition between two rates: the rate of the desired Transmetallation/Reductive Elimination versus the rate of Hydride Transfer .

The Root Cause

Debromination typically occurs after the Oxidative Addition step. The Palladium(II) intermediate (L-Pd(Ar)-Br) is an electrophilic species sitting in a soup of potential hydride donors. If the next step (Transmetallation with Boron/Zinc/Tin or Amine coordination) is slow, the catalyst enters an "off-cycle" pathway where it hunts for a hydride.

Common Hydride Sources:

-

Solvent: Secondary alcohols (Isopropanol, 2-butanol) easily undergo

-hydride elimination to form ketones, donating a hydride to Pd. -

** β-Hydride Elimination:** From alkyl groups on ligands or coupling partners (e.g., aliphatic amines in Buchwald-Hartwig).

-

Trace Impurities: Formates or excessive water acting as proton sources in reductive conditions.

Visualization: The Competing Cycles

The following diagram illustrates where the failure occurs. Your goal is to accelerate the Green path and block the Red path.

Caption: The kinetic competition between the desired cross-coupling cycle (Green) and the debromination side-reaction (Red). Debromination dominates when Transmetallation is sluggish.

The Solvent & Base Matrix[1][2][3][4]

The reaction environment is the first variable to isolate. Many standard protocols use conditions that inherently favor debromination.

Solvent Selection Guide

Alcohols are the most common culprits. If you observe debromination, stop using Isopropanol or Ethanol immediately.

| Solvent Class | Risk Level | Mechanism of Failure | Recommendation |

| Secondary Alcohols (iPrOH, 2-BuOH) | CRITICAL | Oxidizes to ketone; donates Hydride to Pd. | Avoid. |

| Primary Alcohols (MeOH, EtOH) | HIGH | Oxidizes to aldehyde; donates Hydride. | Use only if necessary for solubility; switch to n-Butanol if needed. |

| Ethers (THF, Dioxane) | LOW | Generally safe, but THF can act as a H-source at high T via radical mechanisms. | Preferred. Anhydrous Dioxane is the gold standard. |

| Polar Aprotic (DMF, DMAc, NMP) | LOW | Excellent for stabilizing Pd species, but can decompose at very high T. | Preferred for difficult substrates. |

| Non-Polar (Toluene) | MINIMAL | No hydride source available. | Excellent, but may require phase transfer catalysts for inorganic bases. |

Base Selection Guide

Strong bases can promote

-

Problematic: Alkoxides (NaOtBu, KOtBu) – Can act as hydride sources.

-

Recommended: Inorganic Carbonates (Cs₂CO₃, K₂CO₃) or Phosphates (K₃PO₄).[1][2] These are "innocent" regarding hydride transfer.

Catalyst & Ligand Engineering

If changing the solvent doesn't work, your catalyst system is likely allowing the Pd(II) intermediate to exist too long without reacting. You need a ligand that accelerates the catalytic cycle or sterically inhibits the side reaction.

The "Bulky Ligand" Solution

Bulky, electron-rich phosphines (Buchwald Ligands) or N-Heterocyclic Carbenes (NHCs) are the most effective tools against debromination.

Why they work:

-

Acceleration: They speed up Reductive Elimination, clearing the Pd(II) intermediate before it can find a hydride.

-

Steric Shielding: Extremely bulky ligands (e.g., XPhos, BrettPhos) crowd the metal center, making the formation of the required transition state for

-hydride elimination energetically unfavorable.

Recommended Catalyst Systems

| Application | Recommended Ligand/Catalyst | Why? |

| Suzuki Coupling | XPhos or SPhos (Pd-G3/G4 precatalysts) | Excellent transmetallation rates; steric bulk prevents side reactions. |

| Buchwald-Hartwig (Primary Amines) | BrettPhos | Prevents the amine from acting as a hydride source (common with primary amines). |

| Buchwald-Hartwig (Secondary Amines) | RuPhos | Optimized for difficult reductive elimination, preventing the complex from stalling. |

| General Purpose | Pd-PEPPSI-IPent (NHC) | extremely stable; the bulky "throw-away" ligand ensures rapid activation without side reactions. |

Troubleshooting Protocols (FAQs)

Scenario A: "I am running a Suzuki coupling and getting 20% Ar-H."

Diagnosis: Slow transmetallation is leaving the Pd(II)-Ar species vulnerable. Protocol:

-

Check Boronic Acid: Is it protodeboronated? (Check NMR). If the boronic acid is degrading, the Pd has no partner to couple with. Add the boronic acid in portions or use a corresponding Potassium Trifluoroborate salt (more stable).

-

Switch Solvent: Move from EtOH/Toluene to Dioxane/Water (4:1) or DMF .

-

Increase Catalyst Activity: Switch from Pd(PPh₃)₄ to Pd(dppf)Cl₂ or XPhos Pd G2 .

Scenario B: "I am using an amine partner and getting debromination."

Diagnosis: The amine itself is likely the hydride source via

-

Ligand Switch: You must use a ligand that favors C-N bond formation over

-H elimination. BrettPhos is the industry standard for this specific problem. -

Temperature: Lower the temperature.

-H elimination has a higher activation energy than C-N coupling in optimized systems. Try running at 60°C instead of 100°C.

Scenario C: "My reaction works on small scale but debrominates on scale-up."

Diagnosis: Mass transfer issues. Oxygen ingress (promoting homocoupling and radical pathways) or inefficient stirring causing "starved" Pd zones. Protocol:

-

Degassing: Sparge solvents with Argon for 20 mins, not just sonication.

-

Concentration: Run the reaction more concentrated (e.g., 0.5 M). Higher concentration favors the bimolecular coupling step over unimolecular decomposition/debromination.

Decision Tree Workflow

Use this logic flow to determine your next experiment.

Caption: Step-by-step logic for eliminating hydrodehalogenation variables.

References

-

Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[3]

-

Navarro, O., et al. (2005).[4] "General Method for the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and/or Arylboronic Acids." Journal of Organic Chemistry.

-

BenchChem Technical Support. (2025). "Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides." BenchChem.[5][6][7]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.

-

Yoneda Labs. (2024). "Suzuki-Miyaura Cross-Coupling: Practical Guide and Side Reactions." Yoneda Labs.

Sources

Validation & Comparative

A Comparative Guide to the Infrared Spectroscopy of Cbz-Protected Thiophenes for the Discerning Researcher

In the landscape of modern synthetic chemistry, particularly within drug development and materials science, the precise characterization of functionalized heterocyclic compounds is paramount. The thiophene ring, a privileged scaffold in numerous pharmacologically active agents, often requires the protection of appended amine functionalities during synthetic campaigns. The benzyloxycarbonyl (Cbz) group is a venerable choice for this purpose, offering a unique balance of stability and selective deprotection. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and informative first-pass technique to confirm the successful installation of the Cbz group onto a thiophene nucleus.

This guide provides an in-depth analysis of the characteristic IR spectral features of Cbz-protected thiophenes. It is designed for researchers, scientists, and drug development professionals who rely on robust analytical techniques for structural elucidation. Beyond a simple cataloging of peaks, this document explains the vibrational origins of key absorptions and provides a comparative analysis with other common amine protecting groups on the thiophene scaffold, namely tert-butoxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and tosyl (Ts).

The Vibrational Signature of a Cbz-Protected Thiophene

The IR spectrum of a Cbz-protected thiophene is a composite of the vibrational modes of its constituent parts: the thiophene ring, the carbamate linker, and the benzyl group. Understanding the expected positions and relative intensities of these absorptions is crucial for accurate spectral interpretation.

Key Diagnostic Peaks for Cbz-Thiophenes

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity/Description |

| N-H Stretch | Carbamate (N-H) | ~3300 | Medium, sharp. Its presence confirms the secondary carbamate linkage. Broadening may indicate hydrogen bonding in the solid state. |

| Aromatic C-H Stretch | Benzyl & Thiophene | 3100-3000 | Medium to weak, multiple sharp peaks. Characteristic of sp² C-H bonds. |

| Aliphatic C-H Stretch | Benzyl (-CH₂-) | 2950-2850 | Weak. Often appears as small shoulders on the baseline. |

| Carbonyl (C=O) Stretch ("Amide I") | Carbamate (O=C-N) | ~1700 | Strong, sharp. This is one of the most prominent and diagnostic peaks. Its position can be influenced by conjugation and hydrogen bonding.[1] |

| N-H Bend / C-N Stretch ("Amide II") | Carbamate (C-N-H) | ~1530 | Medium to strong. A coupled vibration that is characteristic of secondary amides and carbamates. |

| Aromatic C=C Stretch | Benzyl & Thiophene | 1600-1450 | Medium to weak, multiple sharp peaks. |

| C-O Stretch | Carbamate (C-O-C) | ~1230 & ~1050 | Strong. Often appears as two distinct bands corresponding to asymmetric and symmetric stretching. |

| Thiophene Ring Vibrations (C-S Stretch) | Thiophene | ~850 & ~700 | Medium to strong. These absorptions are part of the fingerprint region and are characteristic of the thiophene ring system.[2] |

Comparative Analysis with Other Protecting Groups

The choice of protecting group is a critical strategic decision in a synthetic route. IR spectroscopy can readily distinguish between different N-protected thiophenes, providing immediate confirmation of the molecular identity.

Boc-Protected Thiophene: A Case Study

For tert-butyl N-(thiophen-2-yl)carbamate, detailed experimental and theoretical IR data are available, providing a solid benchmark for comparison.[3]

Table 2: Experimental IR Peaks for tert-Butyl N-(thiophen-2-yl)carbamate [3]

| Wavenumber (cm⁻¹) | Assignment |

| 3265 | N-H Stretch |

| 3108, 3075 | Aromatic C-H Stretch (Thiophene) |

| 2979, 2933 | Asymmetric & Symmetric C-H Stretch (t-Bu) |

| 1726 | C=O Stretch |

| 1548 | N-H Bend / C-N Stretch ("Amide II") |

| 1510, 1421 | Thiophene Ring C=C Stretch |

| 1234, 1159 | C-O Stretch & t-Bu Rocking |

| 848, 734 | Thiophene C-H Out-of-Plane Bend |

Predicted IR Characteristics of Fmoc- and Tosyl-Protected Thiophenes

Fmoc-Thiophene (Predicted): The IR spectrum would be dominated by the fluorenyl group. Key features would include:

-

N-H Stretch: ~3300 cm⁻¹ (medium)

-

Aromatic C-H Stretch: 3100-3000 cm⁻¹ (medium)

-

C=O Stretch: ~1720 cm⁻¹ (strong)

-

Aromatic C=C Stretch (Fluorenyl): Multiple sharp bands in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: ~1250 cm⁻¹ (strong)

Tosyl-Thiophene (Predicted): The spectrum would be characterized by the strong absorptions of the sulfonyl group.

-

N-H Stretch: ~3250 cm⁻¹ (medium, sharp)

-

Asymmetric SO₂ Stretch: ~1340 cm⁻¹ (strong)[4]

-

Symmetric SO₂ Stretch: ~1160 cm⁻¹ (strong)[4]

-

S-N Stretch: ~910 cm⁻¹ (medium)[4]

-

Thiophene & Benzene Ring Vibrations: In their respective regions.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum of a Solid N-Protected Thiophene

The following protocol details the preparation of a potassium bromide (KBr) pellet for transmission FTIR spectroscopy. This method is widely applicable to solid organic compounds and provides high-quality, reproducible spectra.

Materials:

-

N-Protected Thiophene Sample (1-2 mg)

-

FTIR-grade KBr powder, dried (150-200 mg)

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

FTIR spectrometer

Workflow Diagram:

Caption: Workflow for obtaining and analyzing the FTIR spectrum of a solid sample.

Step-by-Step Procedure:

-